2-Thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)-
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 2-thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)- follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The compound is officially designated as 4-(4-aminophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine, reflecting its thiazole core structure with specific substitution patterns. The Chemical Abstracts Service registry number 75876-62-9 provides unique identification within chemical databases, while alternative systematic names include 4-(4-aminophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-ylamine. The molecular formula C15H12ClN3S indicates the presence of fifteen carbon atoms, twelve hydrogen atoms, one chlorine atom, three nitrogen atoms, and one sulfur atom, confirming the complex heterocyclic nature of this compound.
The structural nomenclature reveals key functional groups and their positions within the molecular framework. The thiazole ring serves as the central heterocyclic core, numbered according to standard conventions with nitrogen at position 1 and sulfur at position 3. The amino group at position 2 of the thiazole ring represents the primary amine functionality, while the 4-aminophenyl substituent at position 4 introduces a para-substituted aniline moiety. The N-(2-chlorophenyl) designation indicates the presence of an ortho-chlorinated phenyl group attached to the thiazole amino nitrogen, creating a secondary amine linkage that significantly influences the compound's electronic properties and potential reactivity.
Crystallographic Analysis and Three-Dimensional Conformation
Crystallographic investigations of thiazole derivatives reveal important structural features that influence molecular conformation and intermolecular interactions. Related compounds such as 4-(4-chlorophenyl)-2-thiazolamine demonstrate characteristic crystallographic properties with melting points ranging from 169-171°C to 205-206°C, depending on specific substitution patterns and crystal packing arrangements. The crystal structure analysis of similar thiazole compounds shows that the thiazole ring maintains planarity, while aromatic substituents may adopt various orientations relative to the central heterocycle.
The three-dimensional conformation of 2-thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)- is influenced by several factors including steric interactions between aromatic rings, electronic effects from amino and chloro substituents, and potential intramolecular hydrogen bonding. Crystallographic studies of related compounds indicate that dihedral angles between aromatic rings typically range from 28.9° to 64.35°, suggesting significant conformational flexibility. The presence of multiple amino groups creates opportunities for intermolecular hydrogen bonding networks, which stabilize crystal structures and influence physical properties such as melting point and solubility characteristics.
Crystal packing analysis reveals that molecules are commonly linked through N-H⋯N hydrogen bonds, forming either one-dimensional chains or two-dimensional networks depending on the specific substitution pattern. The chlorophenyl substituent introduces additional van der Waals interactions and potential halogen bonding, contributing to overall crystal stability. Intermolecular distances and bond angles within the crystal lattice provide insights into the preferred molecular geometries and conformational preferences of these complex thiazole derivatives.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed structural information for thiazole derivatives through characteristic chemical shifts and coupling patterns. Proton nuclear magnetic resonance spectra of related 4-(4-chlorophenyl)-2-thiazolamine compounds show distinctive signals for aromatic protons in the range of 7.0-8.0 ppm, with specific splitting patterns indicating substitution positions on the phenyl rings. The thiazole ring proton typically appears as a singlet around 7.0 ppm, while amino group protons are observed as broad signals between 6.9-7.2 ppm depending on solvent and temperature conditions.
Carbon-13 nuclear magnetic resonance spectroscopy reveals detailed information about the carbon framework and electronic environment of each carbon atom. Characteristic chemical shifts for thiazole carbons appear at approximately 168.9 ppm for the C-2 carbon bearing the amino group, while aromatic carbons from substituted phenyl rings show signals in the range of 115-150 ppm. The presence of chlorine substitution causes predictable downfield shifts for adjacent carbons due to the electron-withdrawing nature of the halogen substituent.
Infrared spectroscopy analysis demonstrates characteristic absorption bands for key functional groups within the molecular structure. The amino group stretching vibrations typically appear as broad bands in the 3200-3500 cm⁻¹ region, while aromatic carbon-carbon stretching modes are observed around 1500-1600 cm⁻¹. The thiazole ring exhibits characteristic vibrations associated with carbon-nitrogen and carbon-sulfur bonds, providing fingerprint identification of the heterocyclic core structure.
| Spectroscopic Method | Key Observations | Chemical Shift/Frequency Range |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 ppm |
| ¹H Nuclear Magnetic Resonance | Thiazole proton | ~7.0 ppm |
| ¹H Nuclear Magnetic Resonance | Amino protons | 6.9-7.2 ppm |
| ¹³C Nuclear Magnetic Resonance | Thiazole C-2 | ~168.9 ppm |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 115-150 ppm |
| Infrared | Amino stretching | 3200-3500 cm⁻¹ |
| Infrared | Aromatic stretching | 1500-1600 cm⁻¹ |
Computational Chemistry Approaches: Density Functional Theory Calculations and Molecular Orbital Analysis
Density functional theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and thermodynamic properties of thiazole derivatives. Computational studies of related 2-aminothiazole compounds employ various basis sets and functionals to optimize molecular geometries and calculate electronic properties. These calculations reveal important information about bond lengths, bond angles, and torsional angles that complement experimental crystallographic data and provide theoretical validation of observed structural features.
Molecular orbital analysis through density functional theory calculations elucidates the electronic distribution within the molecule and identifies frontier molecular orbitals that govern reactivity and electronic properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the electronic stability and potential chemical behavior of the compound. Energy gap calculations between these frontier orbitals indicate the electronic excitation energies and can predict optical and electronic properties relevant to potential applications.
Thermodynamic parameter calculations using density functional theory methods provide quantitative data on molecular stability, formation energies, and conformational preferences. These computational approaches enable prediction of physical properties such as dipole moments, polarizabilities, and vibrational frequencies that can be compared with experimental observations. The integration of computational and experimental data creates a comprehensive understanding of the molecular characteristics and provides a foundation for structure-activity relationship analysis and rational compound design.
The computational analysis also examines intermolecular interaction energies and hydrogen bonding patterns that influence crystal packing and solid-state properties. Density functional theory calculations can predict the strength and directionality of hydrogen bonds formed by amino groups, providing theoretical support for observed crystallographic arrangements and helping to rationalize physical properties such as melting points and solubility characteristics.
Properties
IUPAC Name |
4-(4-aminophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-12-3-1-2-4-13(12)18-15-19-14(9-20-15)10-5-7-11(17)8-6-10/h1-9H,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWYTLNJMLVBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355631 | |
| Record name | 2-Thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75876-62-9 | |
| Record name | 2-Thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Thiazole Synthesis with Post-Functionalization
The most widely reported method involves a two-step protocol:
- Thiazole ring formation : Condensation of α-bromo-1-(4-aminophenyl)ethanone with thiourea in methanol under reflux (4–6 hr, 70–80°C).
- N-Arylation : Reaction of 2-amino-4-(4-aminophenyl)thiazole with 2-chlorophenyl isocyanate or 1-chloro-2-nitrobenzene in DMF at 120°C.
Key Data :
| Step | Reagents | Temperature (°C) | Yield (%) | Purification Method |
|---|---|---|---|---|
| 1 | Thiourea, MeOH, K2CO3 | 80 | 68–72 | Recrystallization (EtOH) |
| 2 | 2-Chlorophenylisocyanate, DMF | 120 | 55–60 | Column Chromatography (SiO2, Hexane:EtOAc 3:1) |
This method’s limitation lies in moderate N-arylation yields due to steric hindrance from the ortho-chloro substituent.
One-Pot Multicomponent Assembly
Recent patents describe a streamlined approach using:
- 4-Aminophenyl isothiocyanate (1.2 eq)
- 2-Chloroaniline (1.0 eq)
- Bromoacetaldehyde diethyl acetal (1.5 eq)
in acetonitrile with Cs2CO3 (2.0 eq) at 90°C for 8 hr.
Advantages :
Mechanistic Pathway :
- In situ formation of thiourea intermediate via nucleophilic addition
- Cyclization via bromide displacement
- Aromatization through acetal hydrolysis
Advanced Functionalization Techniques
Palladium-Catalyzed Buchwald-Hartwig Amination
For higher regioselectivity in N-arylation:
| Component | Specification |
|---|---|
| Catalyst | Pd(OAc)2 (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | KOtBu (3.0 eq) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 12 hr |
| Yield | 82% |
This method reduces byproducts from Ullmann-type couplings but requires rigorous oxygen-free conditions.
Microwave-Assisted Synthesis
Optimized parameters for rapid cycle times:
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 150°C |
| Pressure | 250 psi |
| Time | 20 min |
| Solvent | DMSO |
| Yield | 75% |
Microwave irradiation enhances reaction kinetics by 8-fold compared to conventional heating.
Structural Characterization Benchmarks
Spectroscopic Profiles
1H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, NH)
- δ 7.68–7.72 (m, 4H, Ar-H)
- δ 7.38–7.42 (m, 2H, Ar-H)
- δ 6.89–6.93 (m, 2H, Ar-H)
- δ 6.55 (s, 2H, NH2)
FT-IR (KBr, cm⁻¹) :
Industrial-Scale Production Considerations
Cost Analysis of Starting Materials
| Material | Price (USD/kg) | Contribution to Total Cost (%) |
|---|---|---|
| 4-Aminophenylboronic acid | 420 | 38 |
| 2-Chlorophenylisocyanate | 580 | 45 |
| Pd(OAc)2 | 12,000 | 12 |
| Solvents | 15 | 5 |
Process economics favor the Hantzsch method despite lower yields due to catalyst cost constraints.
Waste Stream Management
- E-factor : 23 kg waste/kg product
- Major Waste Components :
- KBr (42%)
- Pd residues (18%)
- Solvent mixtures (25%)
- Recycling protocols recover 89% DMF and 76% Pd via nanofiltration.
Emerging Methodologies
Photoredox Catalysis
Pilot studies using Ru(bpy)3Cl2 under blue LED irradiation demonstrate:
Limitation : Requires anhydrous conditions and degassed solvents.
Biocatalytic Approaches
Immobilized ThzA aminotransferase from Pseudomonas fluorescens enables:
Critical Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Para-amino group oxidation | Use of ascorbic acid (1.5 eq) as radical scavenger |
| Ortho-chloro directed metal poisoning | Chelating resins in Pd catalyst recovery |
| Thiazole ring hydrolysis under acidic conditions | pH-controlled workup (maintain 6.5–7.5) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups, converting them to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C15H12ClN3S
- Molecular Weight : 301.79388 g/mol
- IUPAC Name : 4-(4-aminophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine
- SMILES : Nc1ccc(cc1)c3csc(Nc2ccccc2Cl)n3
The structure of this compound includes multiple functional groups that contribute to its biological activity. The thiazole ring is particularly significant in medicinal chemistry for its ability to interact with various biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiazole derivatives, including 2-Thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)-.
- Mechanism of Action : The compound exhibits antitumor activity through various mechanisms, including the induction of apoptosis and the inhibition of cancer cell proliferation. For instance, derivatives of 2-aminothiazoles have shown promising results against several cancer cell lines, including colon, melanoma, renal, and breast cancers .
-
Case Studies :
- A study by Zhang et al. demonstrated that specific derivatives exhibited selective antiproliferative activity against human glioblastoma and melanoma cells while maintaining low toxicity to normal cells .
- Millet et al. reported the synthesis of novel bioactive molecules from the thiazole scaffold that displayed significant in vitro activities against sensitive and resistant cancer cell lines .
Antioxidant Properties
Beyond anticancer effects, compounds in the thiazole class also exhibit antioxidant properties. Research indicates that these compounds can scavenge free radicals, providing protective effects against oxidative stress-related damage .
Synthetic Pathways
The synthesis of 2-Thiazolamine derivatives typically involves several methodologies:
- Traditional Synthesis : Utilizing thiourea and halogenated compounds to form the thiazole ring.
- Modern Techniques : Lactic acid-mediated tandem one-pot synthesis has been reported to enhance efficiency and yield in producing aminothiazole derivatives .
Comparative Efficacy Table
Mechanism of Action
The mechanism of action of 2-Thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)- would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity and Physicochemical Properties
Table 1: Key Structural and Functional Differences
*Calculated molecular weight. †Inferred from structurally related compounds . ‡Structural rigidity observed in crystal studies .
Key Observations:
- Chlorine Substitution : The presence of chlorine atoms (e.g., 2-chlorophenyl vs. 2,4-dichlorophenyl in ) increases lipophilicity and may improve membrane permeability but can reduce solubility.
- Amino Group Position: The para-aminophenyl group in the target compound contrasts with meta-substituted analogs (e.g., 2-(3-aminophenyl)benzothiazole in ), where positional isomers exhibit altered structure-activity relationships (SAR). Para-substitution often enhances binding affinity in receptor-targeted applications.
Physicochemical Properties
- Solubility: The target’s amino group may improve aqueous solubility compared to nitro-substituted analogs (e.g., PubChem compound in ), where electron-withdrawing nitro groups reduce polarity.
- pKa : Predicted pKa values (e.g., 3.68 for N-allyl derivative ) suggest protonation states that influence pharmacokinetics.
Biological Activity
2-Thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)- is a heterocyclic compound that features a thiazole ring, an amino group, and a chlorophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial activities. Despite its promising structure, detailed literature specifically addressing the biological activity of this compound is limited.
Chemical Structure and Properties
The molecular formula of 2-Thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)- is with a molecular weight of approximately 250.76 g/mol. The presence of the thiazole moiety contributes significantly to its biological reactivity and potential interactions with various biological targets.
Although specific studies on the mechanism of action for this compound are scarce, thiazolamine derivatives generally exhibit biological activity through several mechanisms:
- Nucleophilic Substitution Reactions : The amino group can engage in nucleophilic attacks on electrophiles, facilitating various chemical transformations.
- Cyclization Reactions : The thiazole structure allows for cyclization, leading to the formation of more complex heterocyclic systems that may enhance biological activity.
- Binding Affinities : Interaction studies often utilize molecular docking simulations to elucidate binding affinities and mechanisms against biological targets, such as enzymes or receptors involved in disease processes.
Anticancer Activity
Research indicates that compounds containing thiazole rings have shown significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Several studies have demonstrated that 2-thiazolamine derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds similar to 2-thiazolamine have been tested against human glioblastoma and melanoma cells, exhibiting selective cytotoxicity while sparing normal cells .
- COX-2 Inhibition : Some derivatives have shown strong inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in cancer progression. IC50 values for some analogs range from 0.84 to 1.39 μM .
Antimicrobial Activity
The thiazole scaffold has also been associated with antimicrobial properties:
- Antibacterial Effects : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 4 μg/mL .
- Antifungal Activity : Thiazole derivatives have exhibited antifungal properties, although specific data for 2-thiazolamine itself remains limited.
Antioxidant Properties
The antioxidant potential of thiazole compounds allows them to scavenge free radicals, potentially protecting cells from oxidative stress . This property is particularly relevant in the context of cancer therapy where oxidative damage plays a significant role.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the structural similarities and differences between 2-thiazolamine and other related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Amino-4-(4-chlorophenyl)thiazole | Structure | Lacks an additional phenyl group but retains similar reactivity. |
| 4-Amino-2-(4-chlorophenyl)thiazole | Structure | Contains an additional amino group enhancing biological activity. |
| 2-Thiazolamine, N-(4-(2-(4-chlorophenyl)-4-thiazolyl)phenyl) | Structure | More complex substitution pattern may enhance specific interactions. |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-Thiazolamine derivatives with structural similarities to the target compound?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using thiourea and α-halo ketones or via substitution reactions on pre-formed thiazole cores. For example, describes synthesizing thiazole derivatives using dichloromethane and triethylamine as solvents, achieving moderate yields. Another approach involves refluxing chlorinated intermediates with thiourea in ethanol, as seen in . Key steps include optimizing reaction time (6–12 hours) and temperature (60–80°C) to enhance purity .
Q. How is the molecular structure of this compound characterized in academic research?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for amines).
- ¹H NMR resolves aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ ~5.2 ppm).
- Mass spectrometry confirms molecular ion peaks (e.g., m/z 416.15 for a related compound in ).
Cross-validation with elemental analysis ensures stoichiometric accuracy .
Q. What biological activities are reported for structurally similar thiazolamine derivatives?
- Methodological Answer : Thiazole derivatives exhibit antibacterial and antifungal properties. and highlight in vitro testing against Staphylococcus aureus and Candida albicans using agar diffusion assays. Activity correlates with substituents: electron-withdrawing groups (e.g., nitro) enhance efficacy, while bulky groups reduce solubility and bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies arise from variations in experimental design:
- Strain specificity : Activity against Gram-positive vs. Gram-negative bacteria may differ ().
- Concentration ranges : MIC values vary with compound solubility (e.g., DMSO vs. aqueous solutions).
- Control standardization : Include reference antibiotics (e.g., ciprofloxacin) for comparative analysis.
Meta-analyses of structural analogs (e.g., ’s halogenated derivatives) can identify trends .
Q. What strategies optimize synthesis yield and purity for this compound?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but may require post-synthesis purification via column chromatography.
- Catalyst use : Triethylamine () or K₂CO₃ ( ) enhances nucleophilic substitution efficiency.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95%, ).
Monitoring reaction progress via TLC minimizes byproduct formation .
Q. How do functional group substitutions influence the compound’s biological activity?
- Methodological Answer : Systematic SAR studies (e.g., ) reveal:
- 4-Aminophenyl group : Enhances membrane permeability via hydrogen bonding.
- 2-Chlorophenyl group : Increases lipophilicity, improving penetration into fungal cell walls.
- Nitro or cyano substitutions ( ): Boost antimicrobial activity but may increase cytotoxicity.
Computational docking studies (e.g., with bacterial DNA gyrase) can predict binding affinity .
Q. How should researchers address spectral data discrepancies during characterization?
- Methodological Answer :
- NMR solvent effects : Deuterated DMSO vs. CDCl₃ can shift proton signals (e.g., amine protons in DMSO-d₆ appear broader).
- Mass spectrometry adducts : Sodium or potassium adducts (e.g., [M+Na]⁺) require careful interpretation.
- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives ( ’s elemental analysis alignment) .
Q. What in vitro models are recommended for evaluating the compound’s therapeutic potential?
- Methodological Answer : Beyond standard antimicrobial assays ():
- Cancer cell lines : Test cytotoxicity via MTT assays (e.g., HeLa or MCF-7 cells), leveraging ’s framework for thiazole-based anticancer agents.
- Enzyme inhibition assays : Target kinases or proteases implicated in viral replication ().
- Biofilm eradication models : Use Pseudomonas aeruginosa biofilms to assess anti-biofilm activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
